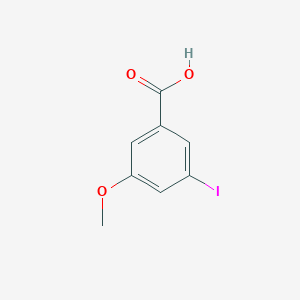

3-Iodo-5-methoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.05 .

Molecular Structure Analysis

The molecular structure of 3-Iodo-5-methoxybenzoic acid consists of an iodine atom and a methoxy group attached to a benzoic acid molecule . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

3-Iodo-5-methoxybenzoic acid is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用

Suzuki Cross-Coupling Reaction

3-Iodo-5-methoxybenzoic acid is used in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. These reactions are optimized to obtain biaryls in good yield, using anhydrous benzene at reflux and sodium phenoxide in the presence of Pd(PPh3)4 (Chaumeil, Drian, & Signorella, 2000).

Corrosion Inhibition

An isoxazole derivative related to 3-Iodo-5-methoxybenzoic acid has been studied as an environmentally friendly corrosion inhibitor for mild steel in acidic media. This study involved various analytical techniques including electrochemical impedance spectroscopy and scanning electron microscopy (Aslam et al., 2020).

Directed Ortho-Metalation

3-Iodo-5-methoxybenzoic acid is applicable in directed ortho-metalation of unprotected benzoic acids. This method is useful for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, facilitating the synthesis of compounds not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).

Production of Methanol from Aromatic Acids

In research on Pseudomonas putida, it was found that when grown on compounds like 3,4,5-trimethoxybenzoic acid, the bacteria oxidized this compound along with others similar to 3-Iodo-5-methoxybenzoic acid. This study is relevant for understanding the microbial metabolism of methoxybenzoic acids (Donnelly & Dagley, 1980).

Preparation of Hypervalent Iodine Reagents

3-Iodo-5-methoxybenzoic acid derivatives have been used in the preparation and structural characterization of new recyclable iodine(III) reagents. These reagents, derived from 3-iodosylbenzoic acid, show potential for various applications in organic synthesis (Yusubov et al., 2008).

Radiosensitizing Agents

Derivatives of 3-Iodo-5-methoxybenzoic acid have been synthesized and tested for their ability to radiosensitize hypoxic cells to radiation, showing potential in cancer treatment (Gupta et al., 1985).

Safety and Hazards

作用機序

Mode of Action

It is known that benzylic compounds, such as 3-iodo-5-methoxybenzoic acid, can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that the bioconversion of methoxylated benzoic acids to hydroxylated derivatives involves a model substrate and cultures of anaerobic bacteria .

Pharmacokinetics

The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C . These properties may influence its bioavailability.

Action Environment

The action, efficacy, and stability of 3-Iodo-5-methoxybenzoic acid can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability

特性

IUPAC Name |

3-iodo-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGXFKIAZDJQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-methoxybenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2634459.png)

![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)

![2-Methyl-4-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2634467.png)

![6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2634471.png)

![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2634476.png)

![3-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2634482.png)